3-ethoxy-N1,N1-dimethylbenzene-1,2-diamine
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Overview
Description
3-Ethoxy-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O. It is a derivative of benzene, characterized by the presence of ethoxy and dimethylamino groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
The synthesis of 3-ethoxy-N1,N1-dimethylbenzene-1,2-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to form aniline.
Ethoxylation: Aniline undergoes ethoxylation to introduce the ethoxy group.
Dimethylation: Finally, the compound is dimethylated to yield this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
3-Ethoxy-N1,N1-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-Ethoxy-N1,N1-dimethylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
3-Ethoxy-N1,N1-dimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
N1,N1-Dimethylbenzene-1,2-diamine: This compound lacks the ethoxy group, which can significantly alter its chemical properties and reactivity.
N1,N2-Dimethylbenzene-1,2-diamine: The position of the dimethylamino groups differs, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-ethoxy-1-N,1-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-4-13-9-7-5-6-8(10(9)11)12(2)3/h5-7H,4,11H2,1-3H3 |
InChI Key |
BVNAANWLPNYKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)N(C)C |
Origin of Product |
United States |
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